2-Chloro-6-cyanoisonicotinic acid
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Overview
Description
2-Chloro-6-cyanoisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyanoisonicotinic acid typically involves the chlorination of 6-cyanoisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Cyanoisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-cyanoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products:
Substitution: Formation of 2-amino-6-cyanoisonicotinic acid or 2-thio-6-cyanoisonicotinic acid.
Reduction: Formation of 2-chloro-6-aminomethylisonicotinic acid.
Oxidation: Formation of 2-chloro-6-cyanopyridine-3-carboxylic acid.
Scientific Research Applications
2-Chloro-6-cyanoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of anti-tuberculosis drugs, leveraging its structural similarity to isoniazid.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyanoisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The compound’s cyano group plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its function.
Comparison with Similar Compounds
- 2-Chloroisonicotinic acid
- 6-Cyanoisonicotinic acid
- 2,6-Dichloroisonicotinic acid
Comparison: 2-Chloro-6-cyanoisonicotinic acid is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to 2-chloroisonicotinic acid, the cyano group enhances its potential as an antimicrobial agent. In contrast, 6-cyanoisonicotinic acid lacks the chlorine atom, resulting in different reactivity patterns. 2,6-Dichloroisonicotinic acid, while similar, has two chlorine atoms, which may affect its solubility and interaction with biological targets .
Properties
Molecular Formula |
C7H3ClN2O2 |
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Molecular Weight |
182.56 g/mol |
IUPAC Name |
2-chloro-6-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2H,(H,11,12) |
InChI Key |
DRCLMCUVOXIPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)C(=O)O |
Origin of Product |
United States |
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